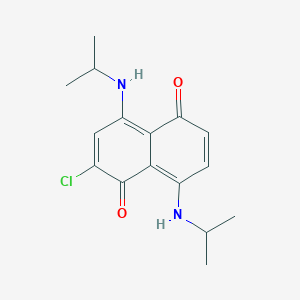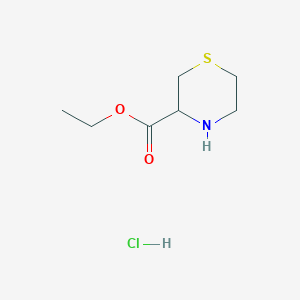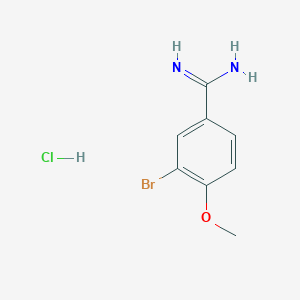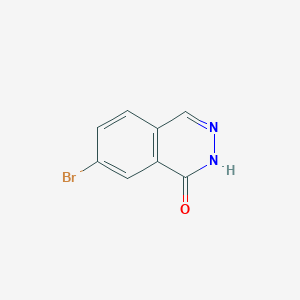
7-Bromophthalazin-1(2H)-one
Vue d'ensemble
Description
7-Bromophthalazin-1(2H)-one is a brominated heterocyclic compound that is part of the phthalazine chemical family. Phthalazines are known for their diverse pharmacological activities and are used as key intermediates in the synthesis of various pharmaceuticals. The presence of a bromine atom in the 7-position of the phthalazin-1(2H)-one structure can influence its reactivity and interaction with other molecules, making it a valuable compound in medicinal chemistry and organic synthesis .
Synthesis Analysis
The synthesis of brominated phthalazin-1(2H)-one derivatives can be achieved through various methods. One approach involves the use of Brønsted acidic ionic liquids as catalysts for the one-pot synthesis of related compounds, such as 2H-indazolo[2,1-b]phthalazine-triones. This method is characterized by short reaction times, cleaner reaction profiles, and simple workup, highlighting its efficiency and green chemistry aspects . Another method employs bromoethylsulfonium salts as annulation agents to synthesize heterocyclic compounds, including phthalazin-1(2H)-one derivatives, with good-to-excellent yields .
Molecular Structure Analysis
The molecular structure of brominated phthalazin-1(2H)-one derivatives has been studied using X-ray diffraction (XRD). The crystal structures of these compounds reveal details about bond lengths, angles, and molecular packing in crystals. Non-valence interactions, such as those involving bromine atoms, can significantly affect the structural features of these molecules .
Chemical Reactions Analysis
Brominated phthalazin-1(2H)-one derivatives can undergo various chemical reactions due to the presence of reactive sites in their structure. For instance, the bromine atom can participate in further substitution reactions, while the phthalazinone core can be modified through nucleophilic attacks or coupling reactions. These transformations allow for the creation of a wide array of compounds with potential biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of 7-Bromophthalazin-1(2H)-one derivatives are influenced by their molecular structure. The introduction of bromine atoms can increase molecular weight and affect properties such as solubility, boiling point, and melting point. The electronic properties of the molecule, such as its ability to engage in hydrogen bonding or π-π interactions, are also altered, which can have implications for its reactivity and interaction with biological targets .
Applications De Recherche Scientifique
Herbicidal Lead Structure
- 7-Bromophthalazin-1(2H)-one derivatives were explored as potential acetohydroxyacid synthase inhibitors, a key enzyme in plants and microorganisms. These derivatives showed promising herbicidal activities against various weeds (Li et al., 2006).
Fluorescent Organic Nanosheets
- Phthalazine derivatives have been used to create fluorescent organic nanosheets for the detection of Cr6+ and Mn7+ ions in aqueous media. This application highlights their potential in environmental monitoring (Wakshe et al., 2021).
Synthesis of Aminophthalazinones
- The compound has been utilized in the synthesis of 4-aminophthalazin-1(2H)-ones, highlighting a method for creating diversely substituted derivatives. These compounds have diverse biological activities, indicating their potential in pharmaceutical research (Vlaar et al., 2013).
Ultrasonic Irradiation Synthesis
- Utilizing ultrasonic irradiation, 7-Bromophthalazin-1(2H)-one has been used in catalyst-free synthesis processes. This method exemplifies advancements in more efficient and environmentally friendly chemical synthesis techniques (Shekouhy & Hasaninejad, 2012).
Antitumor and DNA-binding Properties
- A La(III) complex with Phthalazin-1(2H)-one was found to have significant antitumor activities and DNA-binding properties. This indicates its potential in the development of new chemotherapeutic agents (Wang et al., 2005).
Immunomodulatory Effects
- Novel phthalazine ketone compounds synthesized from 7-Bromophthalazin-1(2H)-one demonstrated strong immunosuppressive properties, suggesting their potential use in developing new immunomodulatory drugs (Wang et al., 2013).
Propriétés
IUPAC Name |
7-bromo-2H-phthalazin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-6-2-1-5-4-10-11-8(12)7(5)3-6/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGWROXJIYDRIMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30624056 | |
| Record name | 7-Bromophthalazin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30624056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromophthalazin-1(2H)-one | |
CAS RN |
152265-57-1 | |
| Record name | 7-Bromophthalazin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30624056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-bromo-2H-phthalazin-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



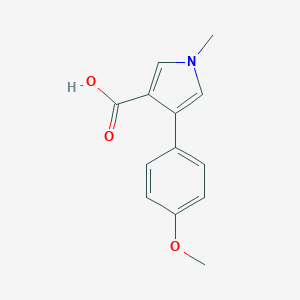

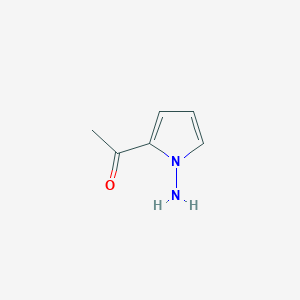

![1-Trimethylsilanyl-5,6-dihydro-benzo[f]isoquinoline](/img/structure/B137973.png)
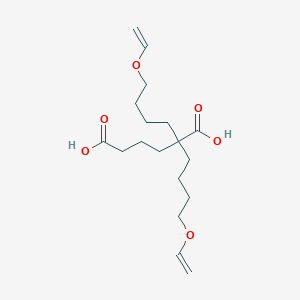

![2-Bromo-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-acetamide](/img/structure/B137982.png)
![Methyl (1R,2S,3S,5S)-8-(2-fluoroethyl)-3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B137984.png)


